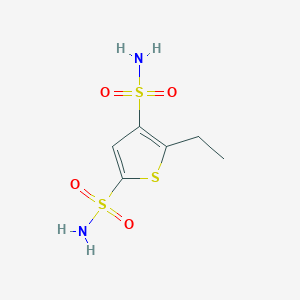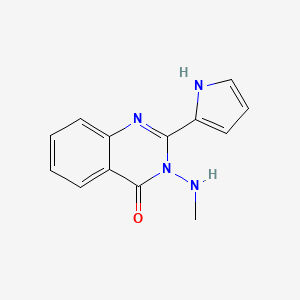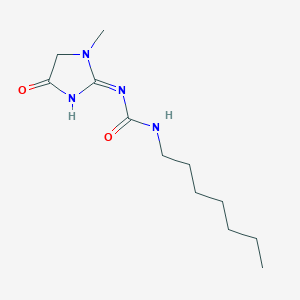
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dithiolylidene group, a tert-butyl group, and a sulfanium iodide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide typically involves the reaction of 4-tert-butyl-2H-1,3-dithiol-2-one with methyl iodide in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide moiety to a thiol or sulfide.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or arylated derivatives.
科学的研究の応用
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through covalent or non-covalent interactions. The pathways involved may include the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Diethyl malonate: A compound with similar reactivity and used in organic synthesis.
Malonic acid: Another dicarboxylic acid with comparable chemical properties.
Dimethyl malonate: Similar in structure and used in similar synthetic applications.
Uniqueness
(E)-(4-tert-Butyl-2H-1,3-dithiol-2-ylidene)(methyl)sulfanium iodide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
89769-52-8 |
|---|---|
分子式 |
C8H13IS3 |
分子量 |
332.3 g/mol |
IUPAC名 |
4-tert-butyl-2-methylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C8H13S3.HI/c1-8(2,3)6-5-10-7(9-4)11-6;/h5H,1-4H3;1H/q+1;/p-1 |
InChIキー |
XXMDRCWSFCPVFH-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=C[S+]=C(S1)SC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane](/img/structure/B14388703.png)
![1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL](/img/structure/B14388706.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)



![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)

![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)





